molecular formula C43H72N2O33 B12068671 IV2Fuc,III6neuac-lcose4

IV2Fuc,III6neuac-lcose4

Cat. No.: B12068671
M. Wt: 1145.0 g/mol
InChI Key: SVGYXIPPIWWVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IV2Fuc,III6neuac-lcose4, also known as Sialyl-Lacto-N-fucopentaose V, is a complex oligosaccharide. It is composed of multiple monosaccharide units, including glucose, galactose, fucose, and sialic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IV2Fuc,III6neuac-lcose4 involves multiple steps, starting from simple monosaccharides. The process typically includes glycosylation reactions, where specific glycosyl donors and acceptors are used to form glycosidic bonds. Protecting groups are often employed to ensure selective reactions at desired positions. The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to optimize yields .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

IV2Fuc,III6neuac-lcose4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, pH, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may lead to the formation of uronic acids, while reduction may yield alditols .

Scientific Research Applications

IV2Fuc,III6neuac-lcose4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of IV2Fuc,III6neuac-lcose4 involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including cell signaling, immune response, and pathogen recognition. The compound’s structure allows it to bind selectively to these targets, influencing their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IV2Fuc,III6neuac-lcose4 is unique due to its specific combination of sialic acid and fucose units, which confer distinct biological properties. This combination allows it to participate in unique interactions with glycan-binding proteins, making it valuable for specific research and therapeutic applications .

Properties

Molecular Formula

C43H72N2O33

Molecular Weight

1145.0 g/mol

IUPAC Name

5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)30(63)39(69-10)77-36-27(60)23(56)15(6-47)72-41(36)75-33-20(45-12(3)51)38(76-35-24(57)16(7-48)71-40(31(35)64)74-32-17(8-49)70-37(65)29(62)28(32)61)73-18(25(33)58)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)

InChI Key

SVGYXIPPIWWVJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)COC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

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